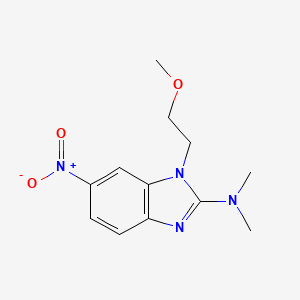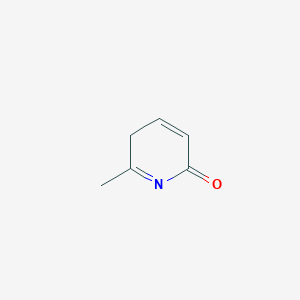![molecular formula C18H36OSi B14205022 Trimethyl[(pentadec-14-yn-5-yl)oxy]silane CAS No. 832727-18-1](/img/structure/B14205022.png)
Trimethyl[(pentadec-14-yn-5-yl)oxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[(pentadec-14-yn-5-yl)oxy]silane is an organosilicon compound with the molecular formula C18H36OSi. This compound features a silane group bonded to a trimethylsilyl ether and a long alkyne chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(pentadec-14-yn-5-yl)oxy]silane typically involves the reaction of pentadec-14-yn-5-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of a silyl ether linkage, resulting in the desired product. The reaction conditions usually include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[(pentadec-14-yn-5-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The trimethylsilyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or ozone are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various functionalized derivatives.
Applications De Recherche Scientifique
Trimethyl[(pentadec-14-yn-5-yl)oxy]silane has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of functionalized surfaces and coatings.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Mécanisme D'action
The mechanism of action of Trimethyl[(pentadec-14-yn-5-yl)oxy]silane involves its ability to undergo various chemical transformations. The alkyne group can participate in click chemistry reactions, while the trimethylsilyl ether group can be selectively removed to reveal reactive hydroxyl groups. These properties make it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilylacetylene: Contains a trimethylsilyl group bonded to an alkyne.
Pentadec-14-yn-5-ol: The alcohol precursor used in the synthesis of Trimethyl[(pentadec-14-yn-5-yl)oxy]silane.
Trimethylsilylpropargyl ether: Another silyl ether with an alkyne group.
Uniqueness
This compound is unique due to its long alkyne chain and the presence of a trimethylsilyl ether group. This combination imparts distinct chemical reactivity and potential for diverse applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
832727-18-1 |
|---|---|
Formule moléculaire |
C18H36OSi |
Poids moléculaire |
296.6 g/mol |
Nom IUPAC |
trimethyl(pentadec-14-yn-5-yloxy)silane |
InChI |
InChI=1S/C18H36OSi/c1-6-8-10-11-12-13-14-15-17-18(16-9-7-2)19-20(3,4)5/h1,18H,7-17H2,2-5H3 |
Clé InChI |
BRBVMXZVTQOFTG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCCCCCCCC#C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[1-(3-Nitropyridin-2-yl)piperidin-4-yl]-3-phenylprop-2-ynamide](/img/structure/B14204958.png)

![2-Methyl-N-{6-[3-(trifluoromethoxy)phenyl]pyridin-2-yl}propanamide](/img/structure/B14204962.png)
![N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[4-methoxy-N-(4-methoxyphenyl)aniline]](/img/structure/B14204963.png)


![N-Butyl-2-(6,8-dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-N-phenylacetamide](/img/structure/B14204983.png)
![4-tert-Butyl-6-[(4-methylanilino)methylidene]-2-{(E)-[(4-methylphenyl)imino]methyl}cyclohexa-2,4-dien-1-one](/img/structure/B14204985.png)
![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-methyl-1H-indole](/img/structure/B14204986.png)

